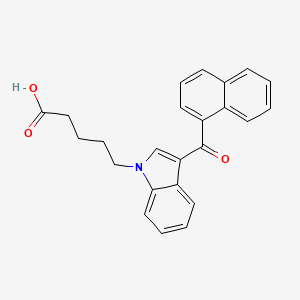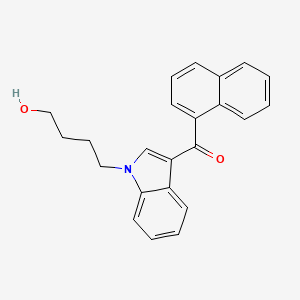
JWH 073 N-(4-hydroxybutyl) metabolite
説明
JWH 073 N-(4-hydroxybutyl) metabolite is a major urinary metabolite of JWH 073, characterized by monohydroxylation of the N-alkyl chain . This metabolite is expected to be produced based on the metabolism of the closely-related JWH 015 and JWH 018 . In urine samples, this metabolite of JWH 018 is almost completely glucuronidated .
Synthesis Analysis
The synthesis of JWH 073 N-(4-hydroxybutyl) metabolite involves monohydroxylation of the N-alkyl chain . This process is based on the metabolism of the closely-related JWH 015 and JWH 018 .Molecular Structure Analysis
The molecular formula of JWH 073 N-(4-hydroxybutyl) metabolite is C23H21NO2 . The molecular weight is 343.4 . The formal name is [1-(4-hydroxybutyl)-1H-indol-3-yl]-1-naphthalenyl-methanone .Chemical Reactions Analysis
The primary chemical reaction involved in the metabolism of JWH 073 to produce JWH 073 N-(4-hydroxybutyl) metabolite is monohydroxylation . This reaction occurs on the N-alkyl chain of the parent compound .Physical And Chemical Properties Analysis
JWH 073 N-(4-hydroxybutyl) metabolite is a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF), with solubility of approximately 30 mg/ml in DMSO and DMF and approximately 0.5 mg/ml in ethanol . It is sparingly soluble in aqueous buffers .科学的研究の応用
Identification and Characterization : A study by Lovett et al. (2013) identified a predominant metabolite in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids, including JWH-073. This metabolite, distinct from other metabolites due to retention time differences, was identified as a common metabolite for select naphthoylindole-based synthetic cannabinoids and could potentially be used as a biomarker for qualitative and quantitative analyses (Lovett et al., 2013).
Forensic Analysis : Research by Chimalakonda et al. (2011) established a liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure for the rapid resolution of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine. This study is significant for forensic analysis, providing a method to identify and quantify these metabolites in human urine, thus indicating exposure to these synthetic cannabinoids (Chimalakonda et al., 2011).
Differentiation Between Synthetic Cannabinoids : Jang et al. (2014) investigated the urinary metabolites of AM-2201 and compared them with JWH-018 abuse. The study found that the metabolic profile in rats was similar to those in human subjects, aiding in distinguishing between AM-2201 and JWH-018 abuse based on metabolic patterns (Jang et al., 2014).
Application in Real Forensic Cases : Ozturk et al. (2015) developed and validated a method using solid-phase extraction (SPE) followed by UPLC-MS/MS analysis for detecting and quantifying JWH-073 and its metabolites in blood and urine. This method was applied to authentic samples in forensic cases, demonstrating its utility in real-world scenarios (Ozturk et al., 2015).
Monitoring in Legal Cases : A study by Jang et al. (2013) focused on monitoring urinary metabolites of JWH-018 and JWH-073 in legal cases. This research provided insight into suitable urinary biomarkers to prove the intake of these synthetic cannabinoids, crucial for forensic and legal investigations (Jang et al., 2013).
In Vitro Metabolites Characterization : Research by Gambaro et al. (2014) investigated the in vitro incubation of JWH-018, JWH-073, and their derivatives with human liver microsomes to identify principal metabolites. This study aids in understanding the metabolism of synthetic cannabinoids and assists in detecting their use (Gambaro et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVDFAPDNJBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016345 | |
| Record name | JWH-073 N-(4-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 073 N-(4-hydroxybutyl) metabolite | |
CAS RN |
335161-14-3 | |
| Record name | [1-(4-Hydroxybutyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-073 N-(4-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)
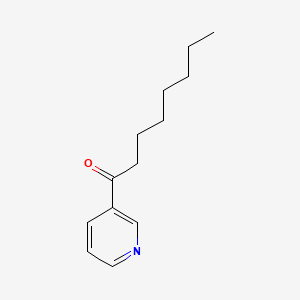
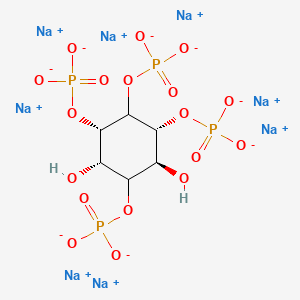
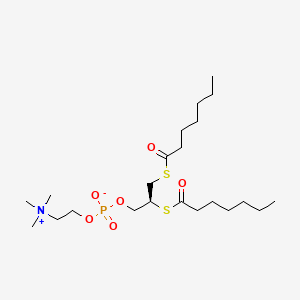
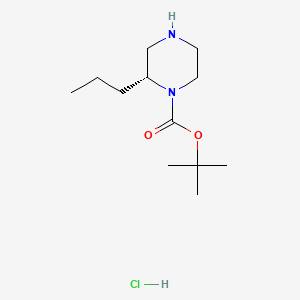
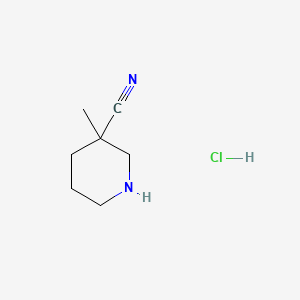
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
